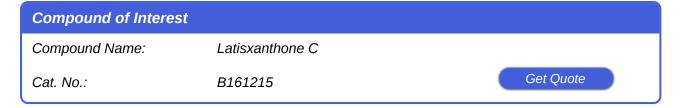


Latisxanthone C: A Technical Guide to its Chemistry, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Latisxanthone C, a naturally occurring pyranoxanthone, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of Latisxanthone C, detailing its chemical properties, biological activities, and the underlying mechanisms of action. This document summarizes the available data on its CAS number, IUPAC name, and its notable role as an inhibitor of Epstein-Barr virus (EBV) activation. Experimental methodologies for the study of xanthones and potential signaling pathways affected by Latisxanthone C are also discussed, providing a valuable resource for researchers in natural product chemistry, virology, and oncology.

Chemical Identity

Latisxanthone C is a xanthone derivative isolated from plants belonging to the Guttiferae (Clusiaceae) family, notably from the genus Garcinia.[1]



Property	Value	Reference
CAS Number	197447-32-8	[2]
IUPAC Name	7,9,12-trihydroxy-2,2-dimethyl- 8,10-bis(3-methylbut-2- enyl)pyrano[3,2-b]xanthen-6- one	[1]
Molecular Formula	C28H30O6	[2]
Molecular Weight	462.54 g/mol	[1]

Biological Activity: Inhibition of Epstein-Barr Virus Activation

A key biological activity of **Latisxanthone C** is its ability to inhibit the activation of the Epstein-Barr virus (EBV). Specifically, it has been shown to significantly inhibit the early antigen (EA) activation of EBV induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells.[3] This inhibitory action suggests that **Latisxanthone C** may possess antitumor-promoting properties.[3]

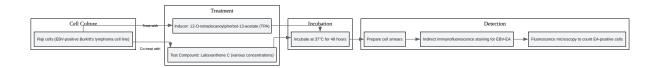
While the precise IC₅₀ value for **Latisxanthone C**'s inhibition of EBV-EA activation is not explicitly stated in the readily available literature, the compound was identified as one of the more potent inhibitors among a series of 20 xanthones screened.[3]

Experimental Protocols

General Protocol for Inhibition of TPA-Induced EBV-EA Activation

The following is a generalized experimental workflow based on similar studies for assessing the inhibition of TPA-induced EBV-EA activation.





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Figure 1. Workflow for EBV-EA Inhibition Assay.

Methodology:

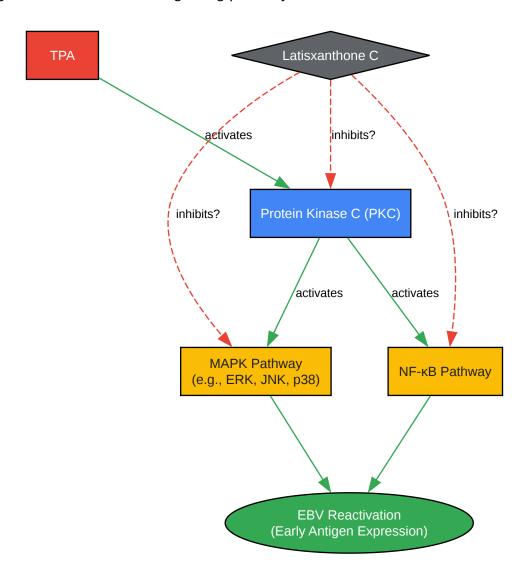
- Cell Culture: Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- Treatment: The cells are treated with a fixed concentration of TPA to induce the EBV lytic cycle. Concurrently, varying concentrations of Latisxanthone C are added to the cell cultures.
- Incubation: The treated cells are incubated for a defined period, typically 48 hours, at 37°C in a humidified atmosphere with 5% CO₂.
- Detection of EA-Positive Cells: After incubation, the cells are harvested, washed, and smeared onto glass slides. The expression of EBV early antigen is detected using an indirect immunofluorescence assay with specific antibodies against EBV-EA.
- Quantification: The percentage of EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibitory effect of Latisxanthone C is calculated relative to the control group treated with TPA alone.

Potential Signaling Pathways



The precise molecular mechanism by which **Latisxanthone C** inhibits TPA-induced EBV activation has not been fully elucidated. However, based on the known signaling pathways activated by TPA and the general activities of xanthones and other flavonoids, several potential pathways may be involved.

TPA is a potent activator of Protein Kinase C (PKC).[1] The activation of PKC by TPA can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are known to play a role in EBV reactivation.[1][4][5] It is plausible that **Latisxanthone C** exerts its inhibitory effect by modulating one or more of these signaling pathways.



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Figure 2. Potential Signaling Pathways in TPA-induced EBV Reactivation and **Latisxanthone**C's Putative Sites of Action.

Further research is required to pinpoint the specific molecular targets of **Latisxanthone C** within these pathways.

Future Directions

Latisxanthone C presents a promising scaffold for the development of novel antiviral and antitumor-promoting agents. Future research should focus on:

- Quantitative Bioactivity: Determining the precise IC₅₀ value of Latisxanthone C for the inhibition of EBV-EA activation.
- Mechanism of Action: Elucidating the specific signaling pathways and molecular targets modulated by Latisxanthone C.
- Isolation and Synthesis: Developing optimized and scalable protocols for the isolation of
 Latisxanthone C from natural sources and establishing efficient synthetic routes to enable
 further pharmacological studies.
- In Vivo Studies: Evaluating the efficacy and safety of **Latisxanthone C** in preclinical animal models of EBV-associated diseases.

Conclusion

Latisxanthone C is a natural product with demonstrated in vitro activity against Epstein-Barr virus activation. Its unique chemical structure and biological activity make it a compelling candidate for further investigation in the fields of drug discovery and development. This technical guide provides a foundational understanding of **Latisxanthone C**, intended to facilitate and inspire future research into its therapeutic potential.

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- To cite this document: BenchChem. [Latisxanthone C: A Technical Guide to its Chemistry, Bioactivity, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161215#latisxanthone-c-cas-number-and-iupac-name]

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